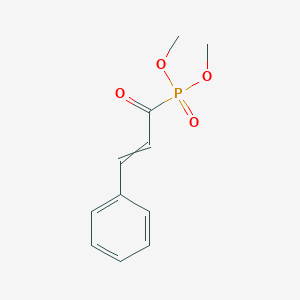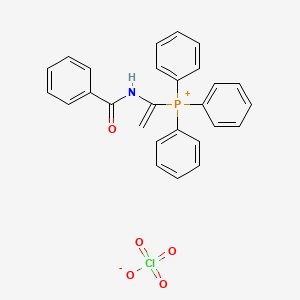![molecular formula C13H15ClO B12551900 Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- CAS No. 185196-34-3](/img/structure/B12551900.png)
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- is an organic compound with the molecular formula C10H11ClO It is a derivative of benzenepropanal, where the propanal group is substituted with a chloromethyl and a propenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- typically involves the chloromethylation of benzenepropanal followed by a propenylation reaction. The chloromethylation can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
The propenylation step involves the reaction of the chloromethylated intermediate with a suitable propenylating agent, such as allyl bromide, in the presence of a base like potassium carbonate (K2CO3). The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product separation ensures high purity and efficiency.
化学反应分析
Types of Reactions
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the aldehyde group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzenepropanal derivatives.
科学研究应用
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The propenyl group may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
相似化合物的比较
Similar Compounds
Benzenepropanal: Lacks the chloromethyl and propenyl groups, making it less reactive in certain chemical reactions.
2-Chloromethylbenzene: Contains only the chloromethyl group, limiting its versatility in synthetic applications.
2-Propenylbenzene: Contains only the propenyl group, reducing its potential for nucleophilic substitution reactions.
Uniqueness
Benzenepropanal, 2-[2-(chloromethyl)-2-propenyl]- is unique due to the presence of both chloromethyl and propenyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations and applications compared to its simpler analogs.
属性
CAS 编号 |
185196-34-3 |
|---|---|
分子式 |
C13H15ClO |
分子量 |
222.71 g/mol |
IUPAC 名称 |
3-[2-[2-(chloromethyl)prop-2-enyl]phenyl]propanal |
InChI |
InChI=1S/C13H15ClO/c1-11(10-14)9-13-6-3-2-5-12(13)7-4-8-15/h2-3,5-6,8H,1,4,7,9-10H2 |
InChI 键 |
URRNYUFYKJDQGC-UHFFFAOYSA-N |
规范 SMILES |
C=C(CC1=CC=CC=C1CCC=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12551823.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)

![N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine](/img/structure/B12551839.png)
![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)
![(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)](/img/structure/B12551864.png)
![Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate](/img/structure/B12551873.png)
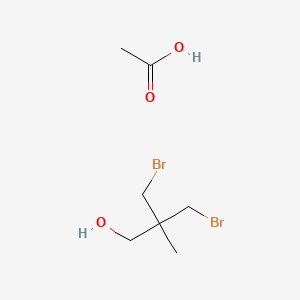
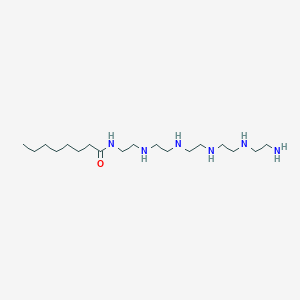
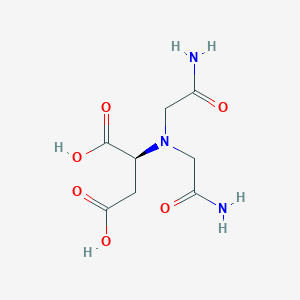
![[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane](/img/structure/B12551915.png)
